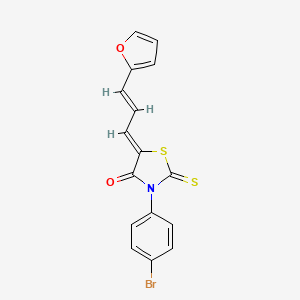![molecular formula C19H16FN3O3S2 B12129480 2-(2-fluorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12129480.png)
2-(2-fluorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophénoxy)-N-{5-[(2-oxo-2-phényléthyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(2-fluorophénoxy)-N-{5-[(2-oxo-2-phényléthyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponiblesDes conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour atteindre des rendements élevés et une grande pureté .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la possibilité de mise à l'échelle. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la qualité du composé .
Analyse Des Réactions Chimiques
Types de réactions
2-(2-fluorophénoxy)-N-{5-[(2-oxo-2-phényléthyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le pH et le choix du solvant sont essentielles pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines .
Applications de recherche scientifique
2-(2-fluorophénoxy)-N-{5-[(2-oxo-2-phényléthyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide a des applications diverses dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche explore son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 2-(2-fluorophénoxy)-N-{5-[(2-oxo-2-phényléthyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, conduisant aux effets biologiques observés. Des études détaillées sur son affinité de liaison et ses interactions moléculaires aident à élucider son mécanisme .
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(2-(4-fluorophényl)-2-oxo-1-phényléthyl)-4-méthyl-3-oxo-N-phénylpentanamide
- N-[2-(2-fluorophénoxy)-1-phényléthyl]-2-oxo-4-imidazolidinecarboxamide
Unicité
Comparé à des composés similaires, 2-(2-fluorophénoxy)-N-{5-[(2-oxo-2-phényléthyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide se distingue par sa combinaison unique de groupes fonctionnels et de caractéristiques structurales.
Propriétés
Formule moléculaire |
C19H16FN3O3S2 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-(2-fluorophenoxy)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H16FN3O3S2/c1-12(26-16-10-6-5-9-14(16)20)17(25)21-18-22-23-19(28-18)27-11-15(24)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,22,25) |
Clé InChI |
QLJXWYSLAUMLSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=NN=C(S1)SCC(=O)C2=CC=CC=C2)OC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129397.png)


amine](/img/structure/B12129413.png)

![(5Z)-2-(3-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129427.png)

![2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12129445.png)
![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12129461.png)

![N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129470.png)

![2-methoxy-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12129486.png)
